molecular formula C13H8FNO3 B2474570 (2-Fluoro-5-nitrophenyl)(phenyl)methanone CAS No. 54534-85-9

(2-Fluoro-5-nitrophenyl)(phenyl)methanone

Cat. No.: B2474570
CAS No.: 54534-85-9
M. Wt: 245.209
InChI Key: WVVGJJXQPIOHNV-UHFFFAOYSA-N
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Description

(2-Fluoro-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C₁₃H₈FNO₃ It is a derivative of benzophenone, where one phenyl ring is substituted with a fluoro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-nitrophenyl)(phenyl)methanone typically involves the nitration of 2-fluorobenzophenone. The process begins with the fluorination of benzophenone, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the phenyl rings can be further functionalized.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (2-Amino-5-fluorophenyl)(phenyl)methanone.

    Substitution: (2-Substituted-5-nitrophenyl)(phenyl)methanone derivatives.

    Oxidation: Various oxidized derivatives of the phenyl rings.

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)(phenyl)methanone depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s binding affinity to enzymes or receptors. The phenyl rings provide a hydrophobic surface that can interact with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-nitrophenyl)(phenyl)methanone: Similar in structure but with different substituents.

    (2-Chloro-5-nitrophenyl)(phenyl)methanone: Contains a chloro group instead of a fluoro group.

    (2-Fluoro-5-nitrophenyl)(4-fluorophenyl)methanone: Contains an additional fluoro group on the second phenyl ring.

Uniqueness

This compound is unique due to the presence of both a fluoro and a nitro group on the same phenyl ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVGJJXQPIOHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54534-85-9
Record name (2-fluoro-5-nitrophenyl)(phenyl)methanone
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